FP Receptor Agonist Potency (EC50) of Bimatoprost Acid Versus Latanoprost Acid and Travoprost Acid in Cloned Human Ciliary Body Receptors
In a direct head-to-head comparison using phosphoinositide (PI) turnover assays at the cloned human ciliary body FP prostaglandin receptor, bimatoprost free acid (17-phenyl-trinor PGF2α) demonstrated an EC50 of 5.8 ± 2.6 nM, while latanoprost free acid (PHXA85) exhibited an EC50 of 54.6 ± 12.4 nM—a 17-fold weaker potency (p < 0.001) [1]. Travoprost acid, included in the same study, was the most potent agonist with an EC50 of 3.2 ± 0.6 nM [1].
| Evidence Dimension | FP receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 5.8 ± 2.6 nM |
| Comparator Or Baseline | Latanoprost free acid (PHXA85): 54.6 ± 12.4 nM; Travoprost acid: 3.2 ± 0.6 nM |
| Quantified Difference | 9.4-fold more potent than latanoprost free acid; 1.8-fold less potent than travoprost acid |
| Conditions | Cloned human ciliary body FP prostaglandin receptor; phosphoinositide (PI) turnover assay |
Why This Matters
This 9.4-fold potency advantage over latanoprost acid directly informs compound selection for in vitro FP receptor activation studies requiring higher efficacy at lower concentrations, while the modest difference from travoprost acid necessitates assay-specific optimization.
- [1] Sharif NA, Kelly CR, Crider JY. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor. J Ocul Pharmacol Ther. 2002;18(4):313-324. View Source
